2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid backbone, forming a hydrochloride salt. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
It is suggested to be a potential non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 220.05 .
Cellular Effects
It is speculated that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride vary with different dosages in animal models .
Metabolic Pathways
It is speculated that the compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that the compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is speculated that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and glycine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, under reflux conditions.
Formation of Intermediate: The intermediate product, 2-amino-2-(2,6-dichlorophenyl)acetic acid, is formed through a nucleophilic substitution reaction.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent concentration to maximize yield.
Purification: Employing purification techniques like crystallization and filtration to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Dichlorophenylacetic acid derivatives.
Reduction: Amino alcohols.
Substitution: N-substituted amino acids.
Scientific Research Applications
2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
- 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(2,6-dimethylphenyl)acetic acid hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds, influencing their chemical reactivity and biological activity.
- Unique Properties: 2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is unique due to its specific dichlorophenyl substitution, which imparts distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
2378501-46-1 |
---|---|
Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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